molecular formula C9H14N4 B1500460 (R)-2-(3-methylpiperazin-1-yl)pyrimidine

(R)-2-(3-methylpiperazin-1-yl)pyrimidine

Cat. No. B1500460
M. Wt: 178.23 g/mol
InChI Key: NCORXGRXMXIUCY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(3-methylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(3-methylpiperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(3-methylpiperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-2-(3-methylpiperazin-1-yl)pyrimidine

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

2-[(3R)-3-methylpiperazin-1-yl]pyrimidine

InChI

InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3/t8-/m1/s1

InChI Key

NCORXGRXMXIUCY-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=NC=CC=N2

Canonical SMILES

CC1CN(CCN1)C2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 mL trifluoro acetic acid was added to 240 mg of 2-methyl-4-pyrimidin-2-yl-piperazine-1-carboxylic acid tert-butyl ester in 10 mL dichlormethane. The mixture was stirred for 24 h at RT. The solvent of the mixture was evaporated and the residue was dissolved in dichlormethane and extracted with 10% aqueous potassium hydrogencarbonate. The organic layer was evaporated to yield 150 mg of the desired product. Rt: 0.50 min (method B), (M+H)+: 179
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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